molecular formula C11H8N2O4 B3828844 4-[(2,5-Dioxopyrrol-1-yl)amino]benzoic acid

4-[(2,5-Dioxopyrrol-1-yl)amino]benzoic acid

Cat. No.: B3828844
M. Wt: 232.19 g/mol
InChI Key: AHZUXPWQQZHCMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,5-Dioxopyrrol-1-yl)amino]benzoic acid is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a pyrrole ring with two keto groups and an amino group attached to a benzoic acid moiety. Its molecular formula is C11H7NO4, and it has a molecular weight of 217.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,5-Dioxopyrrol-1-yl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with maleic anhydride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of starting materials and the robustness of the synthetic route .

Chemical Reactions Analysis

Types of Reactions: 4-[(2,5-Dioxopyrrol-1-yl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can have different biological and chemical properties .

Scientific Research Applications

4-[(2,5-Dioxopyrrol-1-yl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use in drug development, particularly for targeting specific enzymes and pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4-[(2,5-Dioxopyrrol-1-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as cyclooxygenase and kinase, which play crucial roles in cellular signaling and metabolic processes. The presence of the pyrrole ring and keto groups allows it to form stable complexes with these enzymes, thereby modulating their activity .

Comparison with Similar Compounds

  • 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide

Comparison: 4-[(2,5-Dioxopyrrol-1-yl)amino]benzoic acid is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds, which may lack one or more of these functional groups .

Properties

IUPAC Name

4-[(2,5-dioxopyrrol-1-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-9-5-6-10(15)13(9)12-8-3-1-7(2-4-8)11(16)17/h1-6,12H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZUXPWQQZHCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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